3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane

Description

3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is a fluorinated organoiodine compound characterized by two iodine substituents (at positions 2 and 3) and a trifluoromethyl group. The compound is commercially available in varying quantities (e.g., 250 mg to 25 g) through suppliers like CymitQuimica, indicating its utility in specialized organic syntheses or pharmaceutical research .

Properties

IUPAC Name |

1,1,1-trifluoro-3-iodo-2-(iodomethyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3I2/c5-4(6,7)3(1-8)2-9/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSJRDBGJUBCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CI)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane typically involves the iodination of 2-(iodomethyl)-1,1,1-trifluoropropane. One common method includes the reaction of 2-(iodomethyl)-1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of deiodinated products.

Common Reagents and Conditions:

Substitution: Common reagents include sodium iodide (NaI) and potassium iodide (KI) in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution: Products include various substituted trifluoropropanes.

Oxidation: Products include iodinated alcohols and ketones.

Reduction: Products include deiodinated trifluoropropanes.

Scientific Research Applications

Chemistry: 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the preparation of complex fluorinated compounds .

Biology: In biological research, it serves as a precursor for radiolabeled compounds used in imaging studies and tracer experiments .

Medicine: The compound is explored for its potential in developing new pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioavailability and metabolic stability .

Industry: Industrially, it is used in the manufacture of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms .

Mechanism of Action

The mechanism of action of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves its interaction with various molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical and physical properties. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Halogen Diversity: The target compound uniquely combines two iodine atoms, contrasting with chloro-iodo () or dichloro () analogs.

- Trifluoromethyl Placement : The trifluoromethyl group at C1 is conserved across analogs, contributing to hydrophobicity and metabolic stability in pharmaceutical contexts .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Boiling Points : The simpler 1,1,1-Trifluoro-3-iodopropane exhibits a moderate boiling point (89–90°C), while bulkier analogs like the target compound likely have higher boiling points due to increased molecular weight and iodine content.

- Density Trends : Iodine substituents elevate density (e.g., 1.911 g/cm³ for 1,1,1-Trifluoro-3-iodopropane ), suggesting the target compound’s density exceeds 2.0 g/cm³.

Biological Activity

3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane is a halogenated compound that has garnered attention for its potential biological activities. Its unique trifluoromethyl and iodomethyl substituents suggest interesting interactions with biological systems, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

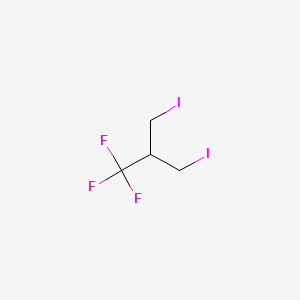

The molecular structure of this compound can be represented as follows:

This compound features:

- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

- Iodomethyl groups : Potentially reactive sites that may participate in nucleophilic substitutions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that halogenated compounds often exhibit:

- Antimicrobial properties : Due to their ability to disrupt microbial cell membranes.

- Anticancer activity : By inducing apoptosis in cancer cells through various signaling pathways.

Pharmacological Studies

Recent research has focused on the pharmacological effects of this compound. Notable findings include:

- Adenosine Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of adenosine receptors, specifically A3AR. This receptor is involved in anti-inflammatory responses and has potential applications in treating conditions like psoriasis and liver diseases .

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic processes. For example, it has been suggested that compounds with similar structures can inhibit 11-beta-hydroxysteroid dehydrogenases (11β-HSD) which are crucial in cortisol metabolism .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated compounds including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.